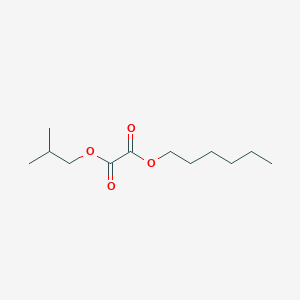

Isobutyl hexyl oxalate

Beschreibung

Significance of Oxalate (B1200264) Esters in Contemporary Chemical Science

Oxalate esters, as diesters of oxalic acid, represent a versatile and significant class of compounds in modern chemistry. wikipedia.org Their utility stems from a unique chemical structure that makes them valuable as intermediates and building blocks for a wide array of more complex molecules. rsc.org In organic synthesis, they are foundational for producing various pharmaceuticals, agrochemicals, natural products, and polymers. rsc.orgontosight.ai The applications of oxalate esters are diverse, serving as solvents, plasticizers, and cross-linking agents in material science. ontosight.ai

Monoalkyl oxalates, or oxalate half-esters, are particularly notable as they are among the smallest building blocks in organic synthesis, featuring a distinct structure with no carbon unit between the ester and carboxylic acid groups. rsc.org This characteristic is leveraged in numerous reactions, including alkoxycarbonylations and deoxygenations. rsc.org Furthermore, the oxalate moiety is an effective bidentate ligand, forming stable coordination complexes with metal ions. wikipedia.org This property is harnessed in applications ranging from the development of platinum-based anticancer drugs to industrial processes like rust removal, where oxalate forms water-soluble derivatives with ferric ions. wikipedia.orgresearchgate.net Researchers have also explored diaryl oxalate esters for their chemiluminescent properties, aiming to develop materials for low-intensity, long-duration light emission. publish.csiro.au

Historical Context of Isobutyl Hexyl Oxalate Research

Specific historical research focused exclusively on this compound is not extensively documented in publicly available literature. The compound's registration number (CAS 959067-92-6) suggests it is a relatively modern chemical entity of interest. bldpharm.com3wpharm.com Therefore, its historical context is best understood by examining the broader timeline of research into oxalate esters.

The fundamental synthesis of oxalate esters through the direct esterification of oxalic acid with alcohols is a long-established chemical process. ontosight.ai Studies on the properties of these esters, such as their thermal decomposition, have also been a subject of academic inquiry, with early research noting that mono-alkyl esters of oxalic acid are considerably less stable than their di-ester counterparts. mcmaster.ca More advanced synthetic routes, such as the oxidative carbonylation of borate (B1201080) esters to produce oxalate esters, were being developed and patented as early as the 1970s, indicating sustained interest in improving production methods. google.com

Research into structurally related compounds provides further context. For instance, the crystal structure of isobutylammonium hydrogen oxalate has been a subject of crystallographic studies, which are crucial for understanding intermolecular interactions in materials engineering. researchgate.net The use of various oxalates, including those with isobutyl groups, as reagents in complex organic reactions like cascade radical cyclizations to form other valuable molecules has also been an area of modern synthetic chemistry research. mdpi.com The study of this compound likely emerged from this broader investigation into the synthesis and application of diverse oxalate esters.

Scope and Research Aims Pertaining to this compound

Current and future research pertaining to this compound is guided by the need to characterize its properties and explore its potential applications. The primary research aims can be categorized into synthesis, characterization, and application-driven investigation.

A fundamental research goal is the optimization of its synthesis. The primary route is the esterification of oxalic acid with isobutyl alcohol and hexyl alcohol. Research in this area focuses on improving reaction yields, minimizing byproducts, and developing more environmentally friendly ("green") synthesis protocols, potentially using novel catalysts to replace traditional acid catalysts like sulfuric acid. rsc.org

Characterization of its physicochemical properties is another key objective. This involves determining its boiling point, solubility in various solvents, thermal stability, and spectroscopic data. The compound's structure, featuring a branched isobutyl group and a linear hexyl chain, suggests research into its potential as a plasticizer or specialty solvent. The isobutyl group may confer enhanced thermal stability, while the hexyl chain could improve its miscibility with nonpolar polymer matrices.

The scope of research also includes investigating its chemical reactivity. Key reactions of interest include hydrolysis, which would break the ester down into its constituent alcohols and oxalic acid, and transesterification, where the alcohol groups are exchanged. These reactions are particularly relevant for its potential use in systems requiring controlled release or degradation, such as in drug delivery.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isobutyl Pentyl Oxalate nih.gov | Isobutyl Hexadecyl Ester nih.gov |

| CAS Number | 959067-92-6 bldpharm.com3wpharm.com | 6420703-1 | 6420711-9 |

| Molecular Formula | C₁₂H₂₂O₄ bldpharm.com3wpharm.com | C₁₁H₂₀O₄ | C₂₂H₄₂O₄ |

| Molecular Weight | 230.30 g/mol bldpharm.com3wpharm.com | 216.27 g/mol | 370.6 g/mol |

| IUPAC Name | 1-O-hexyl 2-O-(2-methylpropyl) oxalate | 2-O-(2-methylpropyl) 1-O-pentyl oxalate | 1-O-hexadecyl 2-O-(2-methylpropyl) oxalate |

Table 2: General Chemical Reactions of Oxalate Esters

| Reaction Type | Description |

| Hydrolysis | In the presence of an acid or base catalyst and water, the ester linkage is cleaved, yielding the parent alcohols (isobutyl alcohol, hexyl alcohol) and oxalic acid. |

| Transesterification | This reaction involves exchanging an alkoxy group of the ester with a different alcohol, resulting in the formation of a new ester. |

| Reduction | Using strong reducing agents, such as lithium aluminum hydride, the ester functional groups can be reduced to form the corresponding alcohols. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-O-hexyl 2-O-(2-methylpropyl) oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-8-15-11(13)12(14)16-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRIBESPUBTNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations

Hydrolytic Pathways of Oxalate (B1200264) Esters

Oxalate esters are known to undergo hydrolysis, breaking down into their constituent alcohols and oxalic acid. This reaction can be catalyzed by either acid or base. ucalgary.cawikipedia.org The rate of hydrolysis for oxalate esters is notably rapid compared to other esters. This enhanced reactivity is attributed to the close proximity of the two ester groups; the strong electron-withdrawing nature of one ester group facilitates nucleophilic attack at the carbonyl carbon of the other. oup.com

The general mechanism for ester hydrolysis involves the formation of a tetrahedral intermediate. ucalgary.ca In alkaline conditions, a hydroxide (B78521) ion attacks a carbonyl carbon, and subsequent collapse of the intermediate expels an alkoxide, which is then protonated. wikipedia.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. ucalgary.cawikipedia.org

Kinetic studies on the hydrolysis of various oxalate esters have provided quantitative insights into their reactivity. For instance, cyclic oxalate esters derived from glycols have been found to hydrolyze 260 to 1500 times more rapidly than diethyl oxalate under buffered conditions. nih.gov The rate is also influenced by the steric and electronic properties of the alcohol moiety. oup.com

The table below summarizes the relative hydrolysis rates for selected oxalate esters compared to a standard.

| Ester | Relative Hydrolysis Rate | Conditions |

| 1,4-Dioxane-2,3-dione | ~260-1500x faster than Diethyl oxalate | Acetate buffer-acetonitrile (pH 5.69), 25°C nih.gov |

| Di-n-propyl oxalate | Slower than Diethyl oxalate | Aqueous NaOH oup.com |

| Di-n-butyl oxalate | Slower than Di-n-propyl oxalate | Aqueous NaOH oup.com |

Metal-Catalyzed Reactions Involving Oxalate Esters

The C–O bonds within oxalate esters can be activated and functionalized using transition metal catalysts, enabling their participation in powerful cross-coupling reactions.

Palladium catalysts are highly effective in mediating the decarboxylative cross-coupling of oxalate monoesters with aryl and alkenyl halides. researchgate.net This reaction provides a valuable method for the synthesis of aryl and alkenyl esters, avoiding the use of toxic carbon monoxide. researchgate.net The process typically involves a Pd(0)/Pd(II) catalytic cycle. Unlike many other decarboxylative couplings, this transformation can proceed efficiently without the need for a copper co-catalyst. researchgate.net Theoretical calculations suggest that the rate-determining step is the decarboxylation on a five-coordinate Pd(II) intermediate. researchgate.net

A related strategy merges photoredox catalysis with nickel catalysis to achieve the C(sp³)–C(sp²) cross-coupling of alkyl oxalates with aryl halides. princeton.edu In this dual catalytic system, the photocatalyst generates an alkyl radical from the oxalate, which is then captured by the nickel catalyst to participate in the cross-coupling cycle. princeton.edu This metallaphotoredox approach allows alcohols, converted to their corresponding oxalates, to serve as latent alkyl fragments in C–C bond formation. princeton.edu

The following table presents examples of palladium-catalyzed cross-coupling reactions involving oxalate esters.

| Oxalate Substrate | Coupling Partner | Catalyst System | Product Type |

| Potassium 2-ethoxy-2-oxoacetate | Aryl Iodide | Pd catalyst with bidentate phosphine (B1218219) ligands researchgate.net | Aryl Ester |

| N-Boc-4-hydroxypiperidine oxalate | Methyl 4-bromobenzoate | Ir photocatalyst / NiBr₂·dtbbpy princeton.edu | Arylated Piperidine |

| Cesium oxalate of a tertiary alcohol | Aryl Bromide | Ir photocatalyst / NiBr₂·dtbbpy princeton.edu | Arylated Alkane |

Radical Reactions and C–O Bond Activation

Oxalate esters have emerged as highly effective precursors for the generation of carbon-centered radicals through C–O bond activation. These radicals are valuable intermediates for constructing complex molecular architectures.

Visible-light photoredox catalysis provides a powerful and mild method for activating the C–O bonds of alcohols via their oxalate derivatives. escholarship.orgacs.orgnih.gov Simple oxalate salts of tertiary and secondary alcohols can be oxidized by an excited photocatalyst. escholarship.org This single-electron transfer (SET) event is followed by rapid double decarboxylation, releasing two molecules of carbon dioxide and generating a corresponding alkyl radical. escholarship.orgresearchgate.netdiva-portal.org

This strategy is particularly effective for the construction of sterically demanding all-carbon quaternary centers. escholarship.orgnih.gov The nucleophilic tertiary radicals generated from tertiary alcohol oxalates readily add to electron-deficient alkenes in a net redox-neutral process, meaning no stoichiometric oxidant or reductant is required. escholarship.orgnih.gov The use of stable and easily handled oxalate salts, such as cesium oxalates, overcomes the stability issues associated with earlier precursors like N-phthalimidoyl oxalates. escholarship.orgnih.gov

The scope of this transformation is broad, as demonstrated by the successful coupling of various tertiary alcohol-derived oxalates with different Michael acceptors.

| Alcohol Precursor (as Cesium Oxalate) | Michael Acceptor | Photocatalyst | Yield (%) |

| 1-Methylcyclohexanol | Dimethyl maleate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 96 escholarship.org |

| 1-Adamantanol | Diethyl fumarate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 91 escholarship.org |

| 2,4-Dimethyl-2-pentanol | Acrylonitrile | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 93 nih.gov |

| 1-Methylcyclopentanol | Methyl acrylate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 85 nih.gov |

The electrochemical reduction of oxalate esters provides another pathway to radical intermediates. When an oxalate ester accepts an electron at the cathode, it forms a radical-anion. researchgate.netumich.edu This radical-anion is often unstable and undergoes cleavage of a C–O bond. researchgate.netumich.edu This process is classified as a classical EC (Electron transfer-Chemical step) mechanism. umich.edu

Studies on ethyl 4-substituted benzyl (B1604629) oxalates have shown that the cleavage results in the formation of an oxalate anion and a benzyl radical. researchgate.net The stability of the resulting radical fragment is a key factor influencing the efficiency of the cleavage. researchgate.netresearchgate.net If the initially formed radical-anion is not sufficiently stabilized for rapid C–O bond cleavage, it can be susceptible to hydrolysis by trace amounts of water in the electrochemical medium. researchgate.net The favored cleavage pathway involves the formation of a stable carboxylate anion rather than a carboxylate radical, as the latter would be expected to decarboxylate rapidly, a phenomenon not observed in these cathodic reductions. umich.edu

The two primary pathways for the fragmentation of an oxalate ester radical-anion are:

Route a: Cleavage to form an alkyl radical and an oxalate half-ester anion. umich.edu

Route b: Cleavage to form an alkoxide anion and an alkoxycarbonyl radical. umich.edu

Experimental evidence strongly supports Route a as the predominant pathway in the cathodic reduction of benzylic oxalate esters. umich.edu

Thermal Decomposition Mechanisms

When heated, oxalate esters undergo thermal decomposition, yielding a variety of products depending on their structure and the reaction conditions. mcmaster.camcmaster.ca Several mechanisms have been proposed for this thermolysis, including concerted, ionic, and homolytic (free-radical) pathways. mcmaster.ca

For tertiary dialkyl oxalates, decomposition typically occurs at lower temperatures (e.g., 140-160°C) and proceeds via a mechanism that yields olefins, carbon dioxide, and oxalic acid, which further decomposes. This pathway is analogous to the Chugaev elimination.

For primary and secondary dialkyl oxalates, which are more thermally stable, decomposition at higher temperatures can involve homolytic cleavage. mcmaster.ca The initial bond scission can occur at several locations:

C-O bond (acyl-oxygen cleavage): Forming an alkoxycarbonyl radical.

O-C bond (alkyl-oxygen cleavage): Less likely due to the high energy required. mcmaster.ca

C-C bond (central bond): Cleavage of the bond between the two carbonyl groups is considered a plausible primary step, as this bond is weakened by dipole-dipole repulsion. mcmaster.ca

The resulting radicals can then undergo subsequent reactions like disproportionation to an alkane and an alkene, or coupling. mcmaster.ca The presence of iodine has been shown to initiate the decomposition of oxalate esters at temperatures where they are normally stable, suggesting a radical-mediated process.

Homolytic Bond Cleavage Pathways

Homolytic bond cleavage involves the breaking of a covalent bond where each fragment retains one of the originally shared electrons, leading to the formation of free radicals. In the case of isobutyl hexyl oxalate, several bonds are susceptible to homolytic cleavage under thermal stress. The initiation of these radical chain reactions can occur at different points within the molecule.

One of the most probable primary steps is the cleavage of the weak central carbon-carbon bond of the oxalate group, as this bond is sterically hindered and electronically strained. This cleavage would result in the formation of two alkoxycarbonyl radicals: an isobutoxycarbonyl radical and a hexyloxycarbonyl radical.

Equation 1: Initial C-C Bond Cleavage

These alkoxycarbonyl radicals can subsequently undergo decarbonylation to produce alkyl radicals and carbon dioxide.

Equation 2: Decarbonylation of Alkoxycarbonyl Radicals

The resulting isobutyl and hexyl radicals can then participate in a variety of radical reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of isobutane (B21531) and hexane, respectively, and generating new radicals.

Disproportionation: Two radicals can react, with one abstracting a hydrogen from the other, to form an alkane and an alkene. For example, two isobutyl radicals could disproportionate to form isobutane and isobutylene (B52900).

Combination (Dimerization): Two radicals can combine to form a larger molecule. For instance, an isobutyl radical and a hexyl radical could combine to form 2-methylnonane.

Ionic and Molecular Decomposition Routes

Alongside free-radical pathways, ionic and molecular decomposition mechanisms can also be significant in the thermal degradation of dialkyl oxalates. These pathways are particularly relevant for esters of secondary and tertiary alcohols, which can form stable carbocations. While isobutyl and hexyl alcohols are primary, the potential for rearrangements and the influence of reaction conditions mean ionic pathways cannot be entirely discounted.

An ion-pair mechanism has been proposed for the decomposition of some dialkyl oxalates, leading to the formation of olefins. This pathway is thought to proceed through a transition state involving the formation of a carbocation and an oxalate anion intermediate. For this compound, this could theoretically lead to the formation of isobutylene and 1-hexene (B165129), along with the liberation of carbon dioxide and carbon monoxide. The formation of oxalic acid as a byproduct can catalyze this type of elimination reaction.

Molecular decomposition pathways involve concerted reactions where bonds are broken and formed simultaneously through a cyclic transition state, without the formation of radical or ionic intermediates. A six-membered ring transition state, analogous to that in the pyrolysis of xanthates (Chugaev elimination) or acetates, could lead to the formation of an alkene and a carboxylic acid half-ester. In the case of this compound, this could result in the formation of isobutylene and hexyl hydrogen oxalate, or 1-hexene and isobutyl hydrogen oxalate. These half-esters are generally unstable and would likely decompose further under the reaction conditions to yield carbon dioxide, carbon monoxide, and the corresponding alcohol or further decomposition products.

Product Distribution Analysis from Thermal Processes

At lower decomposition temperatures, where molecular and ionic pathways may be more competitive, the formation of alkenes (isobutylene and 1-hexene) would be expected, along with carbon dioxide, carbon monoxide, and potentially the corresponding alcohols (isobutanol and 1-hexanol) from the decomposition of intermediate half-esters.

At higher temperatures, homolytic cleavage is likely to become the predominant pathway. This would lead to a more complex mixture of products arising from the various reactions of the isobutyl and hexyl radicals.

Table 1: Potential Products from the Thermal Decomposition of this compound and Their Likely Origin

| Product | Chemical Formula | Probable Formation Pathway(s) |

|---|---|---|

| Isobutylene | C₄H₈ | Ionic/Molecular Elimination, Radical Disproportionation |

| 1-Hexene | C₆H₁₂ | Ionic/Molecular Elimination, Radical Disproportionation |

| Isobutane | C₄H₁₀ | Radical Hydrogen Abstraction, Radical Disproportionation |

| n-Hexane | C₆H₁₄ | Radical Hydrogen Abstraction, Radical Disproportionation |

| Carbon Dioxide | CO₂ | Homolytic (Decarbonylation), Ionic, and Molecular Pathways |

| Carbon Monoxide | CO | Ionic and Molecular Pathways |

| Isobutanol | C₄H₁₀O | Decomposition of Isobutyl Hydrogen Oxalate |

| 1-Hexanol | C₆H₁₄O | Decomposition of Hexyl Hydrogen Oxalate |

| 2-Methylnonane | C₁₀H₂₂ | Radical Combination (Isobutyl + Hexyl) |

| 2,5-Dimethylhexane | C₈H₁₈ | Radical Combination (Isobutyl + Isobutyl) |

It is important to note that the relative amounts of these products would vary significantly with changes in temperature, pressure, and the presence of any catalytic surfaces or radical inhibitors. For instance, in an inert solvent at high dilution, radical combination products might be less favored compared to hydrogen abstraction or disproportionation products. Conversely, in the gas phase at high pressure, radical recombination rates would be higher. A comprehensive analysis would require experimental studies under controlled conditions to quantify the product distribution and elucidate the dominant reaction mechanisms for this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For isobutyl hexyl oxalate (B1200264), ¹H and ¹³C NMR are fundamental for confirming its structure, while ¹⁷O solid-state NMR presents a specialized method for probing the oxalate moiety.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the molecular structure of isobutyl hexyl oxalate by identifying the different chemical environments of the hydrogen and carbon atoms, respectively. Due to the lack of publicly available experimental spectra for this compound, predicted chemical shifts are utilized to describe the expected spectral features. These predictions are based on established empirical models and computational algorithms that analyze the molecule's structure. nih.govnmrdb.orgnmrdb.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the isobutyl and hexyl chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms of the ester groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons in Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | ~ 4.2 | t | 2H |

| b | ~ 1.7 | p | 2H |

| c | ~ 1.3 - 1.4 | m | 6H |

| d | ~ 0.9 | t | 3H |

| e | ~ 4.0 | d | 2H |

| f | ~ 2.0 | m | 1H |

| g | ~ 0.95 | d | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the oxalate group are expected to resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the double-bonded oxygen atoms. The carbons of the alkyl chains will appear at higher fields.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 | ~ 160 |

| 2 | ~ 66 |

| 3 | ~ 31 |

| 4 | ~ 25 |

| 5 | ~ 22 |

| 6 | ~ 14 |

| 7 | ~ 72 |

| 8 | ~ 28 |

| 9 | ~ 19 |

Oxygen-17 (¹⁷O) solid-state NMR (ssNMR) is a specialized and powerful technique for investigating the local environment of oxygen atoms in solid materials. While ¹⁷O has a very low natural abundance (0.037%), isotopic enrichment can make this technique highly informative, particularly for studying oxalate-containing compounds. youtube.com

For this compound in the solid state, ¹⁷O ssNMR could provide direct insight into the oxalate binding modes. The chemical shifts of the carbonyl and ether-linked oxygen atoms within the oxalate moiety are sensitive to their local coordination environment and intermolecular interactions. This technique has been successfully applied to study the inequivalent oxygen sites in crystalline oxalate systems, such as calcium oxalate biominerals. youtube.com

Although technically challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, high-resolution ¹⁷O ssNMR experiments, often performed at high magnetic fields, can resolve distinct oxygen environments. youtube.com For this compound, this could potentially differentiate between the two carbonyl oxygens if they become inequivalent in the solid-state packing, and distinguish them from the ester linkage oxygens.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the C=O and C-O stretching vibrations of the ester groups.

Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | ~ 2850 - 3000 | Strong |

| C=O stretch (ester) | ~ 1730 - 1750 | Very Strong |

| C-O stretch (ester) | ~ 1100 - 1300 | Strong |

| C-C stretch | ~ 900 - 1200 | Medium to Weak |

| O-C=O bend | ~ 700 - 800 | Medium |

The strong carbonyl (C=O) stretching band is a characteristic feature of esters and is expected to be the most intense peak in the spectrum. The exact position of this band can be influenced by the electronic and steric effects of the isobutyl and hexyl groups. The C-O stretching vibrations will also produce strong bands, further confirming the presence of the ester functionalities.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C single bond of the oxalate moiety, which is often weak in the IR spectrum, is expected to show a distinct signal in the Raman spectrum. nmrdb.orgyoutube.comnih.govchegg.com

Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | ~ 2850 - 3000 | Strong |

| C=O stretch (ester) | ~ 1730 - 1750 | Medium |

| C-C stretch (oxalate) | ~ 850 - 900 | Strong |

| O-C=O bend | ~ 500 - 600 | Medium |

| C-C-O bend | ~ 300 - 400 | Medium |

The symmetric stretching of the C-C bond in the oxalate backbone is a key diagnostic peak in the Raman spectrum of oxalate-containing compounds. youtube.comnih.gov The carbonyl stretch will also be present, though typically with lower intensity than in the FT-IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) for this compound (C₁₂H₂₂O₄) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (230.15 g/mol ). Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.

Proposed Fragmentation Pattern for this compound:

Loss of the hexoxy radical (-OC₆H₁₃): This would result in a fragment ion at m/z 129, corresponding to the isobutyloxalyl cation.

Loss of the isobutoxy radical (-OC₄H₉): This would lead to a fragment ion at m/z 157, corresponding to the hexyloxalyl cation.

Cleavage of the C-C bond of the oxalate: This could lead to the formation of isobutoxycarbonyl (m/z 101) and hexyloxycarbonyl (m/z 129) cations.

Fragmentation of the alkyl chains: Further fragmentation of the isobutyl and hexyl groups would lead to a series of smaller fragment ions, typically differing by 14 amu (CH₂).

The analysis of these fragment ions allows for the reconstruction of the original molecular structure and confirmation of the identity of this compound.

X-ray Diffraction (XRD) and Electron Microscopy

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.

To perform SCXRD analysis on this compound, a high-quality single crystal is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector, and the resulting data are used to solve the crystal structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

| Z (molecules per unit cell) | 4 |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of a material at high magnification. For this compound, SEM can be used to study the shape, size, and surface features of its crystals or solid-state form.

In a typical SEM experiment, the sample is coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup. A focused beam of electrons is then scanned across the surface of the sample. The interactions between the electron beam and the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.

The morphology of organic ester crystals can vary significantly depending on the crystallization conditions. SEM images can reveal details such as crystal habit (e.g., plates, needles, prisms), the presence of defects, and the nature of crystal agglomerates. This information is valuable for quality control and for understanding the material's physical properties.

Other Analytical Methods for Oxalate Quantification

Electrochemical methods offer a sensitive and often rapid means of analysis. For oxalate-containing compounds, techniques such as cyclic voltammetry can be employed to study their redox properties. The electrochemical behavior of this compound would be expected to involve the oxidation or reduction of the oxalate moiety.

In cyclic voltammetry, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the kinetics of the electron transfer processes. The reduction of dialkyl oxalates can proceed via a radical-anion intermediate, leading to the cleavage of the carbon-oxygen bond.

The specific potentials at which these processes occur would be dependent on the solvent, electrolyte, and electrode material used. While direct electrochemical data for this compound is not prevalent, the principles of organic electrochemistry suggest that it would exhibit redox activity that could be harnessed for quantitative analysis.

Liquid chromatography (LC) is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds. For a relatively nonpolar compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). This compound would be retained on the column and separated from more polar impurities. Detection can be achieved using a UV detector, as the ester group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

An LC-MS method would provide both retention time data for quantification and mass spectral data for confirmation of identity. The following table outlines a hypothetical set of RP-HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or MS |

| Expected Retention Time | 7-9 minutes |

Enzymatic Degradation Coupled with Detection

The ester linkages in this compound are susceptible to enzymatic hydrolysis by esterases. This process would yield oxalic acid, isobutyl alcohol, and hexyl alcohol. The degradation can be monitored by detecting the disappearance of the parent ester or the appearance of the products using chromatographic techniques. Several enzymes are known to degrade oxalates, such as oxalate oxidase and oxalate decarboxylase, which act on the oxalic acid produced after hydrolysis. nih.govgoogle.comwikipedia.org

Indicator-Displacement Based Methods

Indicator-displacement assays (IDAs) represent a versatile method for the detection of various analytes. rsc.org In the context of this compound, an IDA could potentially be designed to detect the oxalate anion after hydrolysis of the ester. This would involve a receptor molecule that binds to oxalate, coupled with an indicator that signals this binding event, often through a colorimetric or fluorescent change.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the detailed mechanisms of chemical reactions, including those involving esters like isobutyl hexyl oxalate (B1200264). These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, such as esterification or hydrolysis, by calculating the energies of reactants, transition states, and products.

For a compound like isobutyl hexyl oxalate, DFT studies would be instrumental in determining the activation barriers for various potential reactions. The key rate-determining step in acid-catalyzed esterification, for example, involves the protonation of the acid and the subsequent nucleophilic addition of the alcohol. DFT calculations can model these steps and provide a quantitative measure of the energy required for the reaction to proceed.

A typical DFT study on the reaction mechanism of this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of the optimized structures (i.e., minima or transition states) and obtaining thermodynamic data.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier.

These calculations would provide critical data on the reactivity of this compound, helping to predict its stability and how it might transform under different chemical environments. For instance, DFT could elucidate the mechanism of its formation from oxalic acid, isobutanol, and hexanol, or its subsequent reactions.

Molecular Modeling for Structural and Electronic Properties

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can predict its three-dimensional structure and various electronic properties that govern its physical and chemical characteristics.

Using force fields or quantum mechanics methods, one can determine key structural parameters. Furthermore, electronic properties derived from the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Illustrative Data Table of Predicted Molecular Properties for this compound:

| Property | Predicted Value (Illustrative) | Significance |

| Structural Properties | ||

| C=O Bond Length | ~1.21 Å | The length of the carbonyl bond influences its reactivity and spectroscopic properties. |

| C-O Bond Length (Ester) | ~1.34 Å | The length of the single bond between the carbonyl carbon and the oxygen atom. |

| Dihedral Angle (O=C-C=O) | ~180° (trans-planar) | The rotational orientation of the two ester groups around the central C-C bond, affecting the overall shape and packing of the molecule. |

| Electronic Properties | ||

| HOMO Energy | -10.5 eV | Higher values indicate a greater tendency to donate electrons in a reaction. |

| LUMO Energy | 1.5 eV | Lower values suggest a greater ability to accept electrons. |

| HOMO-LUMO Gap | 12.0 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific computational studies would be required to determine the precise values for this compound.

Thermodynamic and Kinetic Modeling of Decomposition Pathways

The stability of this compound, particularly at elevated temperatures, can be investigated through thermodynamic and kinetic modeling of its decomposition pathways. Such studies are crucial for understanding the shelf-life and potential degradation products of the compound.

Computational methods can be used to explore various possible decomposition reactions, such as decarboxylation or elimination reactions. By calculating the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of the reactants and products, the feasibility of different decomposition pathways can be assessed.

Kinetic modeling would involve calculating the activation energies for each potential decomposition step. This allows for the determination of reaction rates and the identification of the most likely decomposition mechanism under specific conditions. The Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature, is often used in these models.

For example, a study on the thermal degradation of starches utilized thermogravimetric analysis combined with kinetic models to determine activation energies and other thermodynamic parameters for the decomposition process. A similar approach, informed by quantum chemical calculations of reaction barriers, could be applied to this compound.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Methods exist to calculate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, one can confirm the structure of the synthesized compound. Modern computational approaches can provide highly accurate NMR predictions, especially when considering conformational flexibility and solvent effects.

Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Assignment |

| C=O | 160-165 | Carbonyl carbons of the oxalate group. |

| O-C H₂- (Hexyl) | 65-70 | The carbon of the hexyl group directly attached to the ester oxygen. |

| O-C H₂- (Isobutyl) | 70-75 | The carbon of the isobutyl group directly attached to the ester oxygen. |

| -CH- (Isobutyl) | 25-30 | The methine carbon of the isobutyl group. |

| -CH₃ (Isobutyl) | 18-22 | The methyl carbons of the isobutyl group. |

| -CH₂- (Hexyl chain) | 22-32 | The methylene (B1212753) carbons within the hexyl chain. |

| -CH₃ (Hexyl) | 13-15 | The terminal methyl carbon of the hexyl group. |

Note: The chemical shift values are illustrative and represent typical ranges for the respective functional groups. Accurate prediction requires specific calculations for the this compound molecule.

Similarly, the vibrational frequencies calculated from quantum chemistry can be used to predict the IR spectrum. The positions and intensities of the absorption bands in the predicted spectrum can be correlated with the vibrational modes of the molecule's functional groups, such as the characteristic C=O stretch of the ester groups.

Applications in Chemical Systems and Materials Science

Role as Building Blocks in Organic Synthesis

Oxalate (B1200264) esters and their derivatives are foundational building blocks in the synthesis of complex organic molecules due to the unique reactivity imparted by the adjacent carbonyl groups. pubtexto.comnih.govnih.gov

Synthesis of Natural Products and Pharmaceutical Intermediates

Oxalate half-esters, also known as monoalkyl oxalates, serve as versatile intermediates in the construction of pharmaceuticals and natural products. pubtexto.comnih.gov Their structure, containing both an ester and a carboxylic acid group, allows for distinct, sequential reactions. pubtexto.com This dual reactivity is leveraged in creating complex molecular architectures. For instance, derivatives of oxalate half-esters are used to form oxadiazole units, which are key components in the total synthesis of alkaloids like (-)- and ent-(+)-Vindoline. pubtexto.comnih.gov

Furthermore, the oxalyl unit is employed as a short linker in various pharmaceutical compounds. nih.govnih.gov Researchers have synthesized series of oxalamide derivatives from oxalate half-esters to discover novel inhibitors of cyclophilin D, where the oxalyl linker was found to be crucial for enhancing inhibitory activity. nih.gov Similarly, oxalate units have been incorporated into derivatives of the natural product narciclasine (B1677919) for antineoplastic applications and into cephalotaxine (B1668394) esters to evaluate their antitumor properties. nih.gov

Precursors for Aromatic and Heterocyclic Compounds

Monoalkyl oxalate salts have proven effective in the synthesis of aromatic compounds. A notable application is the palladium-catalyzed decarboxylative cross-coupling of potassium oxalate monoesters with aryl halides (iodides, bromides, and chlorides). organic-chemistry.orgacs.org This method provides a valuable route to aromatic esters, avoiding the use of toxic carbon monoxide gas and high-pressure conditions often required in traditional carbonylation reactions. organic-chemistry.org The reaction demonstrates broad functional group tolerance and is effective for laboratory-scale synthesis. organic-chemistry.orgacs.org

In the realm of heterocyclic chemistry, oxalate derivatives are used to construct key structural motifs. As mentioned previously, methyl oxalylhydrazide, a derivative of an oxalate half-ester, is a crucial precursor for preparing an intermediary oxadiazole unit in the synthesis of complex alkaloids. pubtexto.com Oxadiazoles are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry.

Function as Ligands in Catalytic Systems

The oxalate anion (C₂O₄²⁻) can function as a bis-chelating ligand, coordinating to metal centers through its oxygen atoms. This property allows it to be incorporated into the structure of metal-organic frameworks (MOFs) and coordination polymers. In this role, the oxalate group can act as a bridging ligand, connecting metal ions to form extended networks with specific catalytic or material properties. While specific catalytic systems involving isobutyl hexyl oxalate as a ligand are not extensively documented, the broader family of oxalates is recognized for its coordinating capabilities.

Utilization in Photoredox Catalysis for C-O Bond Activation

Alkyl oxalates have emerged as highly effective activating groups for alcohols in visible-light photoredox catalysis. sigmaaldrich.com This modern synthetic strategy enables the generation of carbon-centered radicals from abundant and readily available alcohol precursors through C-O bond activation. The process typically involves converting an alcohol to its corresponding oxalate salt. sigmaaldrich.com Upon excitation by visible light, a photoredox catalyst can induce a single-electron transfer (SET) to the oxalate, which then fragments, releasing two molecules of carbon dioxide and generating the desired alkyl radical. sigmaaldrich.com

This method is particularly valuable for the formation of all-carbon quaternary centers, which are challenging to construct using traditional methods. The generated radicals can participate in a variety of coupling reactions, including additions to electron-deficient alkenes in a redox-neutral fashion. sigmaaldrich.com The reaction conditions are mild, typically occurring at room temperature, and offer a sustainable pathway for creating complex molecular structures. sigmaaldrich.com

| Reactant Class | Radical Precursor | Key Transformation | Application |

| Tertiary Alcohols | Alkyl Oxalate Salts | C-O Bond Activation | Generation of Tertiary Radicals |

| Secondary Alcohols | Alkyl Oxalate Salts | C-O Bond Activation | Generation of Secondary Radicals |

| Activated Alcohols | N-phthalimidoyl oxalates | Decarboxylation | Construction of 1,4-dicarbonyl units |

Integration into Polymer Composites and Materials

Oxalic acid, the parent compound of oxalate esters, is a key monomer in the development of advanced, sustainable polymers. Its integration into polyester (B1180765) backbones can impart unique thermal and biodegradable properties.

Poly(isosorbide-co-diol oxalate) Copolyesters and Biodegradability

A significant advancement in sustainable materials is the development of Poly(isosorbide-co-diol oxalate) (PISOX) copolyesters. These polymers are synthesized from renewable resources: isosorbide (B1672297) (derived from biomass) and oxalic acid (which can be sourced from CO₂). organic-chemistry.org The resulting PISOX materials are high-performance thermoplastics with high glass transition temperatures (Tg), making them suitable for applications requiring thermal stability. organic-chemistry.org

A key feature of PISOX copolyesters is their designed biodegradability. Studies have shown that these materials undergo rapid mineralization in both soil and marine environments, often degrading faster than cellulose. organic-chemistry.org The degradation mechanism is primarily driven by the facile non-enzymatic hydrolysis of the oxalate ester bonds within the polymer backbone. organic-chemistry.org The rate of this hydrolysis and subsequent biodegradation can be tuned by altering the composition of the copolyester, for example, by changing the co-diol used or by partially replacing oxalate with other monomers like terephthalate. organic-chemistry.org This tunable biodegradability makes PISOX copolyesters promising candidates for reducing plastic pollution from short-term applications. organic-chemistry.org

Chemical Basis of Chemiluminescent Reactions

The chemiluminescence of this compound is a prime example of the peroxyoxalate reaction, a chemical process that efficiently converts chemical energy into light. This phenomenon forms the basis for various commercial applications, most notably in chemical light sources such as glow sticks. The reaction is a multi-step process involving the oxalate ester, an oxidizing agent (typically hydrogen peroxide), and a fluorescent dye (also known as a fluorophore or sensitizer).

The fundamental mechanism is widely accepted to be a Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway. The key steps are as follows:

Oxidation of the Oxalate Ester: this compound reacts with hydrogen peroxide. This reaction is often catalyzed by a weak base, such as sodium salicylate. The primary purpose of the catalyst is to deprotonate the hydrogen peroxide, making it a more potent nucleophile.

Formation of a High-Energy Intermediate: The reaction between the oxalate ester and hydrogen peroxide leads to the formation of a highly unstable, high-energy intermediate, which has been identified as 1,2-dioxetanedione. acs.org This cyclic peroxide is a four-membered ring containing two adjacent carbonyl groups and a peroxide linkage.

Interaction with the Fluorophore: The 1,2-dioxetanedione molecule, being electron-deficient, interacts with the electron-rich fluorophore. This interaction involves the transfer of an electron from the fluorophore to the 1,2-dioxetanedione, forming a charge-transfer complex.

Decomposition and Energy Transfer: The unstable 1,2-dioxetanedione then decomposes into two molecules of carbon dioxide. The energy released during this decomposition is transferred to the fluorophore, promoting it to an excited singlet electronic state.

Emission of Light: The excited fluorophore rapidly returns to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used in the formulation.

The quantum yield of the peroxyoxalate reaction, which is a measure of its efficiency in converting chemical energy to light, is dependent on several factors, including the specific oxalate ester, the fluorophore, the solvent system, and the presence of catalysts or quenchers. Research has shown that the structure of the oxalate ester can significantly impact the chemiluminescence quantum yield. nih.gov

| Step | Description | Key Reactants/Intermediates |

|---|---|---|

| 1 | Oxidation of Oxalate Ester | This compound, Hydrogen peroxide |

| 2 | Formation of High-Energy Intermediate | 1,2-dioxetanedione |

| 3 | Interaction with Fluorophore | 1,2-dioxetanedione, Fluorophore |

| 4 | Decomposition and Energy Transfer | Carbon dioxide, Excited Fluorophore |

| 5 | Emission of Light | Ground State Fluorophore, Photon |

Exploration as Potential Oxidizers in Advanced Propellant Systems

The exploration of novel energetic materials is a continuous effort in the field of advanced propellant systems. While this compound is primarily known for its role in chemiluminescence, its chemical structure, containing a significant amount of oxygen, theoretically allows it to act as an oxidizer in a propellant formulation. However, its application in this area is not well-documented in publicly available literature, and it is not considered a conventional oxidizer.

In a propellant system, an oxidizer provides the oxygen required for the combustion of a fuel. Common oxidizers include ammonium (B1175870) perchlorate (B79767) and ammonium nitrate. For a compound to be an effective oxidizer in a propellant, it must possess several key characteristics, including a high oxygen balance, thermal stability, a high density, and compatibility with other propellant ingredients.

The thermal decomposition of oxalate esters has been the subject of academic study. mcmaster.camcmaster.ca The decomposition of such esters upon heating can release gaseous products, including carbon dioxide and carbon monoxide, which could contribute to the generation of thrust in a propellant. The isobutyl and hexyl groups would act as a fuel source, reacting with the oxygen from the oxalate group.

While there is research into the use of transition metal oxalates as energetic materials, this is primarily in the context of their decomposition to form finely dispersed metal oxides, which can act as catalysts or have energetic properties themselves. researchgate.net There is little to no specific research indicating the use of simple aliphatic oxalate esters like this compound as a primary oxidizer in advanced propellant systems.

The potential utility of this compound as a propellant oxidizer would depend on a detailed analysis of its energetic properties, which are not widely published. Key parameters of interest would include its heat of formation, oxygen balance, and the composition and temperature of its decomposition products.

| Property | Relevance to Propellant Oxidizers | Comment on this compound |

|---|---|---|

| Oxygen Balance | A measure of the degree to which a compound can oxidize itself. A value closer to zero is often desirable. | Likely negative, as the isobutyl and hexyl groups require external oxygen for complete combustion. |

| Heat of Formation | Influences the overall energy release of the propellant. | Data not readily available in public literature. |

| Decomposition Products | Gaseous products are necessary for thrust generation. The molecular weight of the exhaust gases is also important. | Expected to produce CO2, CO, and H2O, among other species. |

| Thermal Stability | Must be stable during storage and handling but decompose predictably upon ignition. | Studies on similar oxalate esters suggest decomposition occurs at elevated temperatures. mcmaster.ca |

Degradation Studies of Oxalate Esters

Hydrolytic Degradation Pathways

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond by water, leading to the formation of an alcohol and a carboxylic acid. In the case of isobutyl hexyl oxalate (B1200264), this process can occur in a stepwise manner, yielding intermediate and final degradation products.

The hydrolysis of dialkyl oxalates is known to be significantly influenced by pH. Under alkaline conditions, the reaction is typically rapid due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester group. The initial hydrolysis of isobutyl hexyl oxalate would result in the formation of isobutyl oxalate monoester or hexyl oxalate monoester, along with the corresponding alcohol (hexanol or isobutanol). A second hydrolysis step would then cleave the remaining ester linkage to produce oxalic acid and the other alcohol.

Step 1:

this compound + H₂O → Isobutyl oxalate + Hexanol

or

this compound + H₂O → Hexyl oxalate + Isobutanol

Step 2:

Isobutyl oxalate + H₂O → Oxalic acid + Isobutanol

and

Hexyl oxalate + H₂O → Oxalic acid + Hexanol

The rate of hydrolysis is also influenced by the steric hindrance around the ester groups. Generally, esters with bulkier alcohol substituents may exhibit slower hydrolysis rates. However, the close proximity of the two ester groups in oxalate esters can lead to relatively fast hydrolysis compared to other diesters oup.com. Studies on other oxalate esters have shown that they can undergo hydrolysis, with the rate being dependent on factors such as temperature and the presence of catalysts (e.g., acids or bases) oup.comnih.gov. For instance, research on cyclic oxalate esters demonstrated that they hydrolyze significantly faster than diethyl oxalate nih.gov.

Expected Hydrolytic Degradation Products of this compound

| Reactant | Intermediate Products | Final Products |

|---|---|---|

| This compound | Isobutyl oxalate, Hexyl oxalate | Oxalic acid, Isobutanol, Hexanol |

Environmental Biodegradation Mechanisms

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the environmental degradation of many chemicals. For esters like this compound, biodegradation is expected to be a significant pathway in soil and aquatic systems.

The process is typically initiated by enzymes, such as esterases, produced by bacteria and fungi. These enzymes catalyze the hydrolysis of the ester bonds, following a similar pathway to chemical hydrolysis, yielding the parent acid and alcohols. Subsequently, these initial degradation products can be further metabolized by microorganisms. Oxalic acid, isobutanol, and hexanol are all compounds that can be utilized by various microbial species as carbon and energy sources, ultimately leading to their mineralization to carbon dioxide and water under aerobic conditions.

The molecular structure and composition of an ester have a profound impact on its biodegradability. Several factors related to the composition of this compound are expected to influence its susceptibility to microbial degradation:

Ester Linkages: The presence of ester bonds generally makes a molecule more susceptible to biodegradation through the action of esterases.

Alkyl Chain Length and Branching: The length and branching of the alcohol moieties can affect the rate of biodegradation. While longer, linear alkyl chains are often readily degraded, branching, as seen in the isobutyl group, can sometimes hinder enzymatic attack, potentially slowing the degradation rate compared to a linear isomer. However, studies on phthalate (B1215562) esters have shown that even branched esters can be effectively biodegraded nih.gov.

Water Solubility: The low water solubility of this compound may limit its bioavailability to microorganisms in aqueous environments. Adsorption to soil organic matter can also influence its degradation rate, with some studies on phthalate esters suggesting that adsorption does not always correlate with degradation rates bohrium.com.

Factors Influencing the Biodegradability of this compound

| Structural Feature | Expected Influence on Biodegradability |

|---|---|

| Ester Functional Groups | Susceptible to enzymatic hydrolysis by esterases, promoting degradation. |

| Isobutyl Group (Branched) | May slightly decrease the rate of degradation compared to a linear butyl group due to steric hindrance. |

| Hexyl Group (Linear) | Generally considered readily biodegradable. |

| Low Water Solubility | May limit bioavailability to microorganisms, potentially slowing degradation in aquatic systems. |

Characterization of Degradation Products and Residues

The primary degradation products of this compound from both hydrolytic and biotic pathways are expected to be oxalic acid, isobutanol, and hexanol. The identification and quantification of these products are essential for confirming the degradation pathways and assessing any potential transient environmental impact.

Oxalic Acid: A simple dicarboxylic acid that is naturally occurring and can be metabolized by various organisms. At high concentrations, it can be toxic due to its ability to chelate calcium ions industrialchemicals.gov.au. However, in the context of environmental degradation, it is generally expected to be further broken down.

Isobutanol: A branched-chain alcohol that is biodegradable and serves as a carbon source for many microorganisms.

Hexanol: A straight-chain alcohol that is also readily biodegradable in the environment.

Incomplete degradation could potentially lead to the accumulation of the monoesters, isobutyl oxalate and hexyl oxalate, as transient intermediates. The environmental persistence and potential toxicity of these intermediates would also need to be considered in a comprehensive environmental risk assessment.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be employed to identify and quantify this compound and its degradation products in environmental matrices like water and soil. These methods allow for the separation and sensitive detection of the parent compound and its breakdown products, providing valuable data on the rate and extent of degradation.

Q & A

Q. What statistical approaches are recommended for analyzing thermal stability data of this compound?

- Apply thermogravimetric analysis (TGA) to measure decomposition rates. Use Arrhenius modeling to predict degradation kinetics. Multivariate regression can correlate thermal stability with structural parameters (e.g., alkyl chain length). Report confidence intervals and p-values to quantify uncertainty 19 .

超级实用的科研工具分享,评论区直接领取哦!!!01:12

Q. How can reproducibility challenges in synthesizing this compound be minimized?

- Document detailed protocols, including catalyst concentration and reaction time. Use high-purity reagents and calibrate equipment (e.g., pH meters, balances). Share raw data and spectra in supplementary materials to enable peer validation .

Q. What strategies enable comparative analysis of this compound with analogous esters in material science applications?

Q. How should researchers design studies to evaluate the environmental impact of this compound degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.